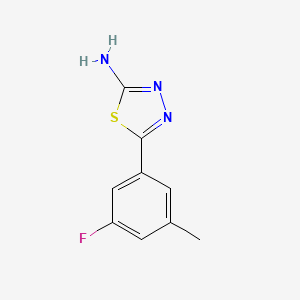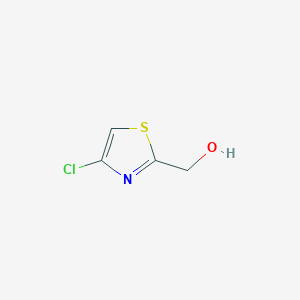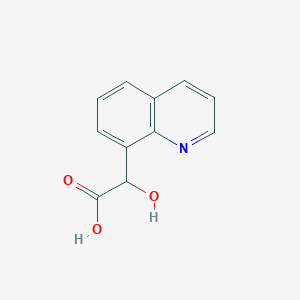
1-(2,2-Difluoropropyl)-3-ethynylpyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Difluoropropyl)-3-ethynylpyrrolidin-3-ol is an organic compound that features a pyrrolidine ring substituted with a difluoropropyl group and an ethynyl group
Preparation Methods
The synthesis of 1-(2,2-Difluoropropyl)-3-ethynylpyrrolidin-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Difluoropropyl Group: The difluoropropyl group can be introduced via a nucleophilic substitution reaction using a difluoropropyl halide.
Addition of the Ethynyl Group: The ethynyl group can be added through a Sonogashira coupling reaction, which involves the coupling of an ethynyl compound with a halogenated pyrrolidine derivative.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of specific catalysts, solvents, and temperature control.
Chemical Reactions Analysis
1-(2,2-Difluoropropyl)-3-ethynylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carbonyl-containing derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the difluoropropyl group, where nucleophiles replace one or both fluorine atoms.
Addition: The ethynyl group can participate in addition reactions, such as hydrogenation, to form alkenes or alkanes.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Scientific Research Applications
1-(2,2-Difluoropropyl)-3-ethynylpyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including agrochemicals and performance materials.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoropropyl)-3-ethynylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropropyl group can enhance the compound’s metabolic stability and potency, while the ethynyl group can facilitate binding to target sites. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
1-(2,2-Difluoropropyl)-3-ethynylpyrrolidin-3-ol can be compared with other fluorinated pyrrolidine derivatives, such as:
1-(2,2-Difluoropropyl)-3-ethynyl-1H-pyrazole: Similar in structure but with a pyrazole ring instead of a pyrrolidine ring.
1-(2,2-Difluoropropyl)-4-methylbenzene: Contains a benzene ring with a difluoropropyl group, differing in aromaticity and reactivity.
The uniqueness of this compound lies in its combination of the pyrrolidine ring, difluoropropyl group, and ethynyl group, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C9H13F2NO |
|---|---|
Molecular Weight |
189.20 g/mol |
IUPAC Name |
1-(2,2-difluoropropyl)-3-ethynylpyrrolidin-3-ol |
InChI |
InChI=1S/C9H13F2NO/c1-3-9(13)4-5-12(7-9)6-8(2,10)11/h1,13H,4-7H2,2H3 |
InChI Key |
FFLYMNZUPXCBOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCC(C1)(C#C)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Amino-5-[4-bromo-3-(trifluoromethyl)phenyl]pyrazole Hydrochloride](/img/structure/B13705154.png)






![7-Boc-3-oxa-1,7-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13705200.png)
